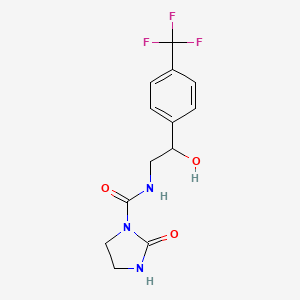

1-(2-Hydroxy-3-(tert-pentyloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

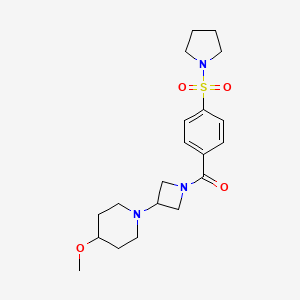

This compound is a type of ether, which are compounds having two alkyl or aryl groups bonded to an oxygen atom . The ether functional group does not have a characteristic IUPAC nomenclature suffix, so it is necessary to designate it as a substituent .

Molecular Structure Analysis

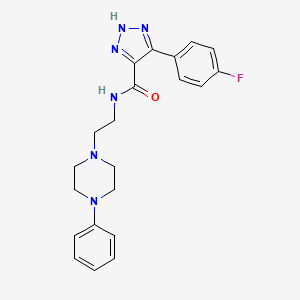

The molecular structure of this compound can be deduced from its name. It contains a piperidin-4-ol group, which is a six-membered ring with one nitrogen atom and a hydroxyl group on the 4th carbon. It also has a 2-hydroxy-3-(tert-pentyloxy)propyl group attached to the nitrogen of the piperidine ring. The tert-pentyloxy refers to a tert-pentyl group (a branched five-carbon alkyl group) attached through an oxygen atom .Chemical Reactions Analysis

Ethers in general are quite unreactive. They can act as bases, and can undergo reactions with strong acids to form alkyl halides. They can also undergo oxidation under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Ethers generally have higher boiling points than alkanes of similar molecular weight, due to their ability to form hydrogen bonds .科学的研究の応用

Synthesis and Structural Analysis

Conformation of Piperidine Derivatives

Research on derivatives of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine explores the synthesis methods, interactions, and structural conformations. These studies highlight the impact of substituents on molecular structure and NMR signal shifts, indicating the compound's utility in studying intramolecular forces and hydrogen bonding (Cygler et al., 1980).

Catalysis and Material Science

Immobilization on Mesoporous Silica

The covalent attachment of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl on mesoporous silicas showcases the compound's role in catalysis, particularly in the oxidation of alcohols. This application demonstrates its potential as a stable and reusable catalyst in organic synthesis (Machado et al., 2015).

Polymer Modification

The utility of 4-substituted-2,2,6,6-tetramethylpiperidine-1-oxyl in polymer chemistry, particularly in the oxidation of polymeric diols to introduce carbonyl functionalities, is another significant application. This method facilitates the development of polymers with tailored properties for various industrial applications (Yoshida et al., 1992).

Electrooxidation Applications

The catalytic activity of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in the electrooxidation of hydroxylamine highlights its potential in electrochemical applications, including sensors and energy storage devices (Xia & Li, 1998).

特性

IUPAC Name |

1-[2-hydroxy-3-(2-methylbutan-2-yloxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO3/c1-8-17(6,7)21-12-14(20)11-18-15(2,3)9-13(19)10-16(18,4)5/h13-14,19-20H,8-12H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPHPLPPWRKPCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OCC(CN1C(CC(CC1(C)C)O)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2766462.png)

![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)

![2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one](/img/structure/B2766468.png)

![3-(3-Chlorophenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B2766471.png)

![6-(2-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2766472.png)

![N-(2-ethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2766475.png)